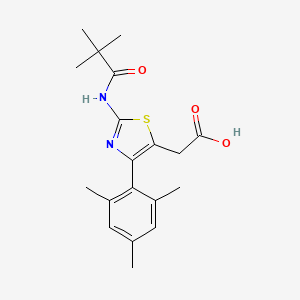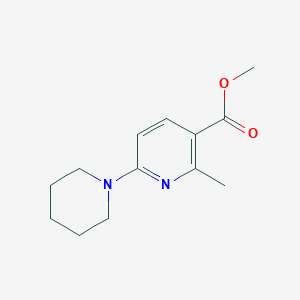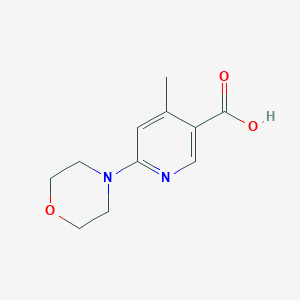
2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is a compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . This compound is known for its unique structure, which includes a mesityl group, a pivalamide group, and a thiazole ring. It is primarily used in research and development due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of mesityl bromide with thioamide to form the thiazole ring. This intermediate is then reacted with pivaloyl chloride to introduce the pivalamide group. Finally, the acetic acid moiety is introduced through a carboxylation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Applications De Recherche Scientifique
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The mesityl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparaison Avec Des Composés Similaires
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid can be compared with other thiazole-containing compounds, such as:
2-(4-Mesitylthiazol-5-yl)acetic acid: Lacks the pivalamide group, resulting in different chemical properties and biological activities.
2-(4-Mesityl-2-thiazolyl)acetic acid: Similar structure but without the pivalamide group, leading to variations in stability and reactivity.
2-(4-Mesityl-2-pivalamidothiazol-5-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid, particularly its combination of mesityl, pivalamide, and thiazole functionalities.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[2-(2,2-dimethylpropanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-10-7-11(2)15(12(3)8-10)16-13(9-14(22)23)25-18(20-16)21-17(24)19(4,5)6/h7-8H,9H2,1-6H3,(H,22,23)(H,20,21,24) |
Clé InChI |
DZPCGYHSIQBNLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)




![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)




![3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11801384.png)
